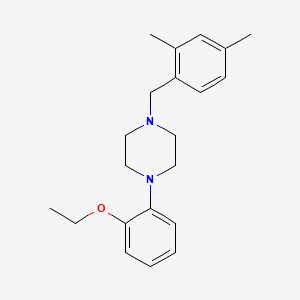

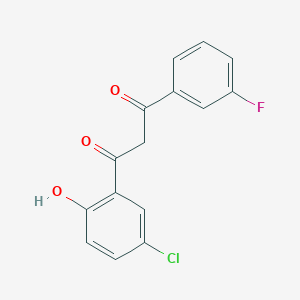

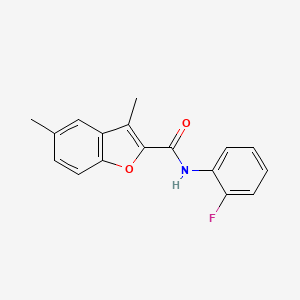

![molecular formula C18H18N2O2 B5886745 3-[2-(2,3-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5886745.png)

3-[2-(2,3-dimethylphenoxy)ethyl]-4(3H)-quinazolinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-[2-(2,3-dimethylphenoxy)ethyl]-4(3H)-quinazolinone” is a chemical compound that belongs to the class of quinazolinones . Quinazolinones are significant heterocyclic compounds due to their potential pharmaceutical and biological activities .

Synthesis Analysis

The synthesis of quinazolinones involves amidation of 2-aminobenzoic acid derivatives. For example, anthranilic acid derivatives are coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates. These undergo cyclization by treatment with acetic anhydride under reflux to afford the benzoxazin-4-ones. Treatment of the benzoxazinones with ammonia solution affords the quinazolinone derivatives .Chemical Reactions Analysis

Quinazolinone derivatives show reactivity at the 2-methyl group and the 3-amino group. They can undergo electrophilic substitution, oxidation, reduction, reaction with metal ions, Mannich reaction, and cycloaddition reaction .Scientific Research Applications

- “AKOS034474775” has shown promise as an anticancer agent. Researchers have investigated its effects on cancer cell growth, apoptosis (programmed cell death), and inhibition of tumor progression. Preclinical studies suggest that it may interfere with specific signaling pathways involved in cancer development .

- Inflammation plays a crucial role in various diseases. Studies have explored the anti-inflammatory potential of “AKOS034474775.” It may modulate inflammatory responses by targeting specific enzymes or receptors, making it relevant for conditions like rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation .

- Neurodegenerative disorders, such as Alzheimer’s and Parkinson’s diseases, involve neuronal damage. Researchers have investigated whether “AKOS034474775” can protect neurons from oxidative stress, inflammation, and other harmful factors. Its potential neuroprotective properties are of interest .

Anticancer Properties

Anti-inflammatory Activity

Neuroprotective Effects

Researcher.Life: 5 Best Apps for Researchers SCI Journal: Essential Software for Researchers Anna Clemens: 19 Academic Writing Tools : Example Source 4 : Example Source 5 : Example Source 6

Future Directions

The future directions for “3-[2-(2,3-dimethylphenoxy)ethyl]-4(3H)-quinazolinone” could involve further exploration of its potential pharmaceutical and biological activities, given the known activities of quinazolinone derivatives . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and mechanism of action.

properties

IUPAC Name |

3-[2-(2,3-dimethylphenoxy)ethyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-13-6-5-9-17(14(13)2)22-11-10-20-12-19-16-8-4-3-7-15(16)18(20)21/h3-9,12H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHCDMPQLHTORX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCCN2C=NC3=CC=CC=C3C2=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(2,3-dimethylphenoxy)ethyl]-4(3H)-quinazolinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

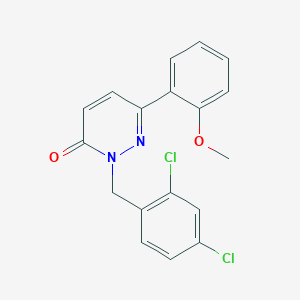

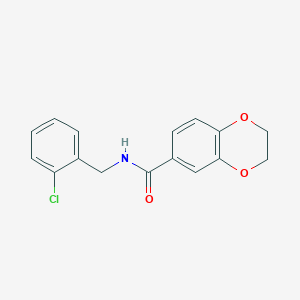

![2-[(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]-N,N-diethylacetamide](/img/structure/B5886670.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5886734.png)